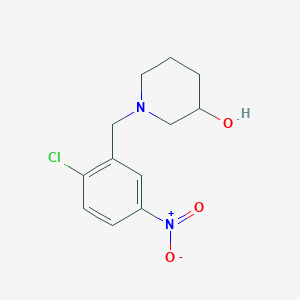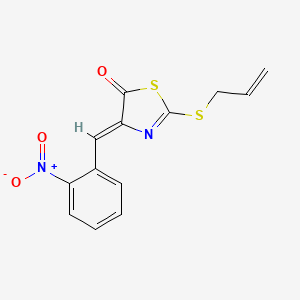![molecular formula C14H23Cl2NO2 B5085180 1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5085180.png)
1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride, also known as carvedilol, is a beta-blocker medication that is used to treat heart failure and high blood pressure. This compound was first synthesized in 1987, and since then, it has become an important drug in the treatment of cardiovascular diseases. Carvedilol is a non-selective beta-blocker, which means that it blocks both beta-1 and beta-2 receptors in the body. In
Mécanisme D'action
Carvedilol works by blocking the beta-1 and beta-2 receptors in the body. Beta-1 receptors are found mainly in the heart, and their activation increases heart rate and contractility. Beta-2 receptors are found mainly in the lungs, and their activation causes bronchodilation. By blocking these receptors, 1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride reduces heart rate and contractility, which reduces the workload on the heart and improves heart function. Carvedilol also causes vasodilation, which reduces blood pressure.
Biochemical and Physiological Effects:
Carvedilol has several biochemical and physiological effects on the body. It reduces heart rate and contractility, which reduces the workload on the heart and improves heart function. Carvedilol also causes vasodilation, which reduces blood pressure. In addition, 1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride has antioxidant properties, which may help to protect the heart from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Carvedilol has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, which makes it a useful tool for studying cardiovascular diseases. Carvedilol is also relatively easy to synthesize, which makes it accessible for researchers. However, there are some limitations to the use of 1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride in lab experiments. It is a non-selective beta-blocker, which means that it blocks both beta-1 and beta-2 receptors in the body. This can make it difficult to study the specific effects of beta-1 or beta-2 blockade. In addition, 1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride has some off-target effects, such as alpha-1 blockade, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride. One area of interest is the potential use of 1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Carvedilol has been shown to have antioxidant properties, which may help to protect the brain from oxidative stress. Another area of interest is the potential use of 1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride in the treatment of cancer. Carvedilol has been shown to have anti-tumor properties in some studies, and further research is needed to explore this potential use. Finally, there is a need for more research on the specific effects of beta-1 and beta-2 blockade, and the potential use of selective beta-blockers in the treatment of cardiovascular diseases.
Méthodes De Synthèse
The synthesis of 1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride involves several steps. The starting material is 4-chlorobenzyl cyanide, which is reacted with tert-butylamine to form 1-(tert-butylamino)-4-chlorobenzene. This compound is then reacted with epichlorohydrin to form 1-(tert-butylamino)-3-(4-chlorobenzyl)oxy-2-propanol. Finally, this compound is reacted with hydrochloric acid to form 1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride, which is the active ingredient in 1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride.
Applications De Recherche Scientifique
Carvedilol has been extensively studied in scientific research for its use in the treatment of heart failure and high blood pressure. It has been shown to be effective in improving left ventricular function, reducing mortality rates, and improving quality of life in patients with heart failure. Carvedilol has also been shown to be effective in reducing blood pressure in patients with hypertension. In addition, 1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride has been studied for its potential use in the treatment of other diseases, such as Parkinson's disease, Alzheimer's disease, and cancer.
Propriétés
IUPAC Name |
1-(tert-butylamino)-3-[(4-chlorophenyl)methoxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO2.ClH/c1-14(2,3)16-8-13(17)10-18-9-11-4-6-12(15)7-5-11;/h4-7,13,16-17H,8-10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWHPJIUDCOFIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COCC1=CC=C(C=C1)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5085100.png)
![methyl 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]benzoate](/img/structure/B5085109.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-methyl-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B5085111.png)
![(2R*,3R*)-3-(dimethylamino)-1'-{[2-(methylamino)-3-pyridinyl]carbonyl}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5085124.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(3-methyl-2-pyridinyl)methyl]amino}nicotinamide](/img/structure/B5085134.png)
![N-[2-(tert-butylthio)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5085137.png)
![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5085141.png)
![5-acetyl-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5085149.png)
![5-[(2'-fluoro-2-biphenylyl)carbonyl]-N-(2-methoxyethyl)-1-(3-methylbutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5085161.png)
![methyl 4-(4-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5085164.png)
![2,2'-[methylenebis(imino-1,2,5-oxadiazole-4,3-diyl)]diacetamide](/img/structure/B5085172.png)


